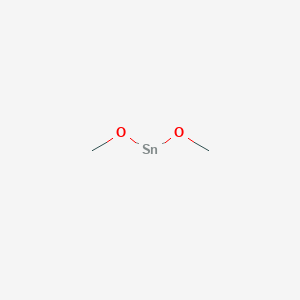

Dimethoxytin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethoxytin is a chemical compound with the molecular formula C2H6O2Sn . It is used in various industrial applications .

Synthesis Analysis

The synthesis of Dimethoxytin has been studied in the context of catalytic carbonate synthesis . The reaction of Dialkyltin Methoxide with Carbon Dioxide is relevant to the mechanism of catalytic carbonate synthesis .

Molecular Structure Analysis

The molecular structure of Dimethoxytin is represented by the formula C2H6O2Sn . For a more detailed analysis of its molecular structure, advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be required.

Chemical Reactions Analysis

Dimethoxytin has been used in the synthesis of dimethyl carbonate from CO2 and methanol . The reaction mechanisms are not well understood, but it is known that the pathways releasing dimethyl carbonate and regenerating the reactive alkoxy moiety are crucial .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethoxytin can be found in various chemical databases . For a more detailed analysis of its properties, laboratory testing would be required.

Applications De Recherche Scientifique

Synthesis of Dimethyl Carbonate from CO2

Dimethoxytin: compounds have been studied for their potential to catalyze the synthesis of dimethyl carbonate (DMC) from CO2 and methanol . This process is of industrial interest due to DMC’s applications as a green solvent and intermediate in organic synthesis. The reaction mechanism has been explored using Density Functional Theory (DFT) modeling to understand the alkylation step, which is crucial for the efficiency of the synthesis .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Dimethoxytin is a complex compound that has been studied for its role in the synthesis of dimethyl carbonate from CO2

Mode of Action

It is known to be involved in the catalytic conversion of CO2 and methanol into dimethyl carbonate

Biochemical Pathways

The biochemical pathways affected by Dimethoxytin are related to the synthesis of dimethyl carbonate . Dimethoxytin plays a role in the alkylation step of this process, as viewed from Density Functional Theory (DFT) modeling

Result of Action

It is known to play a role in the synthesis of dimethyl carbonate

Propriétés

IUPAC Name |

dimethoxytin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISUQHKSYTZXSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Sn]OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethoxytin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

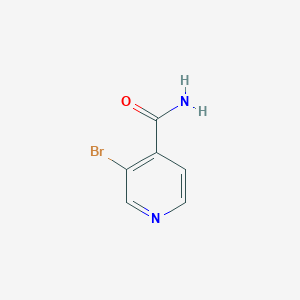

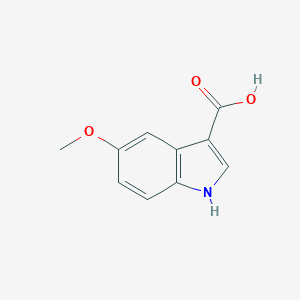

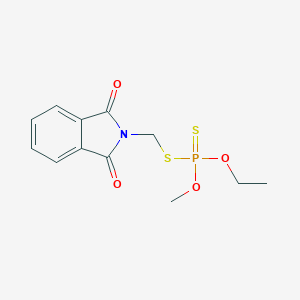

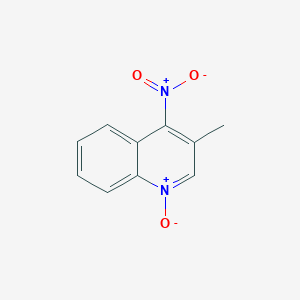

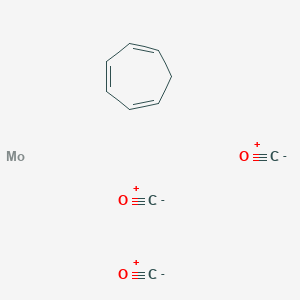

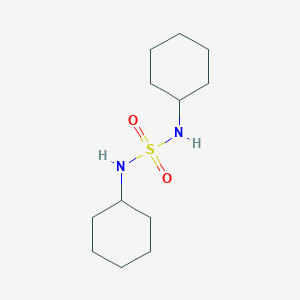

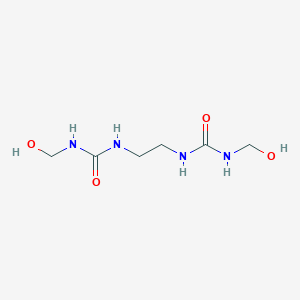

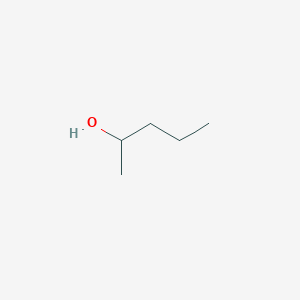

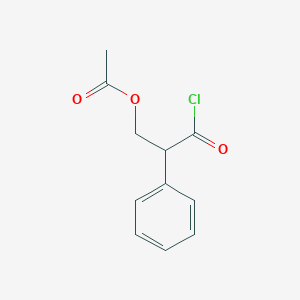

Feasible Synthetic Routes

Q & A

Q1: How does Dimethoxytin(IV) interact with CO2 and methanol to produce Dimethyl Carbonate?

A: The DFT modeling study [] suggests that Dimethyl Carbonate (DMC) formation doesn't primarily proceed through the previously proposed dimeric pathway. Instead, it favors an intermolecular mechanism involving two monomeric Dimethoxytin(IV) units. While the exact details require further investigation, this finding highlights the importance of monomeric Dimethoxytin(IV) in catalyzing DMC formation. The regeneration of the active Dimethoxytin(IV) species is proposed to occur through a multi-step reaction with methanol, yielding water as a byproduct. This regeneration step is crucial for enabling a continuous catalytic cycle for DMC production.

Q2: What are the advantages of using computational chemistry, specifically DFT modeling, to study this catalytic process?

A: DFT modeling provides a powerful tool to investigate reaction mechanisms at the molecular level, something that can be challenging to achieve solely through experiments. In this particular study [], DFT allowed the researchers to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)